REACTION_CXSMILES
|
B(Br)(Br)Br.C[O:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]2[C:17]([CH3:18])=[C:16]([NH2:19])[S:15][N:14]=2)=[CH:9][CH:8]=1>ClCCl>[NH2:19][C:16]1[S:15][N:14]=[C:13]([C:10]2[CH:11]=[CH:12][C:7]([OH:6])=[CH:8][CH:9]=2)[C:17]=1[CH3:18]
|
Name
|
|
Quantity
|
0.227 g
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C1=NSC(=C1C)N
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Stir 4 h
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
quench with 1 N HCl
|
Type
|
EXTRACTION
|
Details
|
Extract with EtOAc (2 times 50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporate
|
Type
|
CUSTOM
|
Details
|
The product is used for the next step without further purification
|
Name
|
|
Type
|
|
Smiles
|
NC1=C(C(=NS1)C1=CC=C(C=C1)O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 106.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |